Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula CHNO and a molecular weight of 199.29 g/mol. It is classified as an ester, specifically a propanoate derivative, and is structurally characterized by the presence of a piperidine ring, which is a common motif in many pharmaceuticals due to its biological activity.
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate falls under the category of organic compounds, more specifically, it is classified as an ester due to the presence of the ester functional group (-COO-) in its structure. Its classification also extends to include its role as a potential pharmaceutical intermediate owing to the piperidine moiety.
The synthesis of methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate typically involves several key steps:
The reaction conditions generally require solvents such as methanol or ethanol, along with catalysts that facilitate the reaction. Industrial production may involve batch reactions optimized for yield and purity, incorporating purification techniques like recrystallization or chromatography to isolate the final product .
The molecular structure of methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate can be described as follows:
The compound has a boiling point that varies based on experimental conditions but is typically not specified in standard references. Its solubility profile and stability under different pH conditions are also important for its application in research .
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are typically controlled for temperature and pH to optimize yields .
The mechanism of action for methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate involves its interaction with specific biological targets. This compound may bind to receptors or enzymes, modulating their activity which could lead to various pharmacological effects. Understanding these interactions is crucial for evaluating its potential therapeutic applications .
Relevant data regarding melting points, boiling points, and specific heat capacities are often derived from experimental studies or databases like PubChem .
Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate has several applications in scientific research:
The compound's unique structural features make it valuable in developing new therapeutic agents and understanding receptor interactions .
Retrosynthetic dissection of methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate reveals two primary synthons: a 4-methylpiperidine nucleophile and an α,β-unsaturated ester electrophile (e.g., methyl methacrylate). The disconnection at the C-N bond between the piperidine nitrogen and propanoate chain suggests a Michael addition or nucleophilic substitution pathway. Alternatively, modular approaches leverage biocatalytic C–H oxidation to install functional handles on preassembled piperidine cores, enabling late-stage diversification via cross-coupling . This strategy bypasses traditional linear sequences, reducing steps from 7-17 to 2-5 .
4-Methylpiperidine acts as a nucleophile in reactions with ester-containing alkyl halides or activated alkenes. Key pathways include:
Table 1: Nucleophilic Substitution Routes Comparison
Method | Conditions | Yield | Limitations |
---|---|---|---|
Michael Addition | 50°C, MeOH, 24–48 h | 85–96% | Requires excess piperidine |
Alkylation | K₂CO₃, MeCN, reflux | 70–75% | Over-alkylation side-products |
Esterification strategies are critical for assembling the propanoate moiety:
Regioselectivity issues arise from the ambident nucleophilicity of unsymmetrical piperidines and steric hindrance near the nitrogen:
Table 2: Regioselective Alkylation Outcomes
Piperidine | Electrophile | Conditions | Monoalkylation Selectivity |
---|---|---|---|
Piperidine | Methyl acrylate | 50°C, 24 h | 95% |
4-Methylpiperidine | Methyl methacrylate | 50°C, 26.5 h | 90–93% |
3-Fluoropiperidine | Ethyl bromoacetate | K₂CO₃, 80°C, 12 h | 75% |
Large-scale synthesis (e.g., >2 kg batches) employs continuous flow reactors to overcome exothermicity and mixing issues in Michael additions:
Table 3: Batch vs. Flow Process Economics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Time | 26.5 h | 10 min |
Temperature Control | ±5°C | ±1°C |
Throughput | 200 g/h | 2 kg/h |
Purity | 96.6% | 99.2% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1